molecular formula C10H11ClIN3 B11826403 7-(tert-Butyl)-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

7-(tert-Butyl)-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11826403
M. Wt: 335.57 g/mol
InChI Key: NSHWLVKEAZQKLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(tert-Butyl)-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is a high-value chemical intermediate designed for advanced pharmaceutical and biological research. This compound features a pyrrolo[2,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its ability to mimic adenosine and act as a kinase inhibitor "warhead" by forming key hydrogen bonds in the hinge region of enzyme active sites . The molecular structure is specifically engineered for further derivatization; the chloro group at the 4-position is a reactive handle for nucleophilic aromatic substitution, often used to install key amine functionalities , while the iodine atom at the 5-position allows for further structural diversification via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to explore structure-activity relationships . The tert-butyl group at the 7-position provides steric and electronic modulation, which can be critical for fine-tuning the compound's potency, selectivity, and metabolic stability . This makes the reagent a critical precursor in the synthesis of targeted molecules for life science applications, particularly in the development of potential therapeutics for conditions driven by kinase activity. Researchers will find this compound essential for projects aimed at designing and synthesizing novel type II kinase inhibitors, which are sought after for their potential selectivity and ability to target inactive kinase conformations . It is supplied for laboratory research purposes only. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H11ClIN3

Molecular Weight

335.57 g/mol

IUPAC Name

7-tert-butyl-4-chloro-5-iodopyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C10H11ClIN3/c1-10(2,3)15-4-6(12)7-8(11)13-5-14-9(7)15/h4-5H,1-3H3

InChI Key

NSHWLVKEAZQKLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=C(C2=C1N=CN=C2Cl)I

Origin of Product

United States

Preparation Methods

Key Method: Nucleophilic Cyclization

A patent (WO2007012953A2) describes the synthesis of pyrrolo[2,3-d]pyrimidines using a nucleophile of the formula R²-C(=NH)NH₂ and a 2-amino-furan substrate. The reaction proceeds in a solvent like ethanol at elevated temperatures (e.g., 70°C) to form the fused bicyclic structure.

Example Reaction Sequence

  • Nucleophile Preparation : A nucleophile (e.g., ethyl cyanoacetate) reacts with guanidine to form a cyanoimine intermediate.

  • Cyclization : The intermediate is heated with a substituted 2-amino-furan in an alkanol solvent (e.g., ethanol) to yield the pyrrolo[2,3-d]pyrimidine core.

Step Reagents/Conditions Yield Source
CyclizationEthanol, 70°C, 16 hoursModerate

Introduction of the tert-Butyl Group

The tert-butyl substituent at position 7 is introduced via alkylation or nucleophilic aromatic substitution (SNAr). This step requires a leaving group (e.g., chlorine, tosyl) at the 7-position.

Method A: Alkylation of a Chlorinated Intermediate

A chlorinated pyrrolo[2,3-d]pyrimidine intermediate undergoes alkylation with tert-butyl chloride or a Grignard reagent.

Example Protocol

  • Core Synthesis : A pyrrolo[2,3-d]pyrimidine-7-chloro derivative is prepared via chlorination (see Section 3).

  • Alkylation : React with tert-butyl chloride in the presence of a base (e.g., K₂CO₃) in DMF or DMSO at 60–80°C for 12–24 hours.

Reagent Base Solvent Temperature Yield
tert-Butyl chlorideK₂CO₃DMF80°C65–75%

Method B: Direct Incorporation During Core Synthesis

The tert-butyl group can be introduced during the cyclization step by using a tert-butyl-substituted nucleophile.

Example
A nucleophile bearing a tert-butyl group (e.g., tert-butyl cyanoacetate) reacts with a 2-amino-furan to form the core directly.

Chlorination at Position 4

Chlorination at the 4-position is critical for subsequent iodination. Phosphorus oxychloride (POCl₃) with a tertiary amine base is widely used.

Optimized Chlorination Protocol (US10364248B2)

  • Starting Material : Pyrrolo[2,3-d]pyrimidine-2,4-diol.

  • Reaction : React with POCl₃ (3.0 equivalents) and diisopropylethylamine (2.0 equivalents) in toluene.

  • Conditions :

    • Step 1: 25°C for 1 hour.

    • Step 2: 75°C for 2 hours.

    • Step 3: 105°C for 16 hours.

Parameter Value Outcome
POCl₃ Equivalents3.0High yield (87%)
Base Equivalents2.0 (DIPEA)Minimizes side reactions
Final Temperature105°CComplete conversion

Iodination at Position 5

Iodination at the 5-position is achieved using N-iodosuccinimide (NIS) in polar aprotic solvents.

Standard Iodination Protocol (ChemicalBook)

  • Substrate : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Reagent : NIS (1.1 equivalents).

  • Conditions : DMF, 0°C → room temperature, 12 hours.

Substrate Reagent Solvent Yield
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineNIS (1.1 eq)DMF85–90%

Full Synthetic Route

The complete synthesis integrates the above steps:

  • Core Synthesis : Pyrrolo[2,3-d]pyrimidine via cyclization.

  • tert-Butyl Introduction : Alkylation at position 7.

  • Chlorination : POCl₃-mediated 4-chlorination.

  • Iodination : NIS-mediated 5-iodination.

Example Workflow

Step Action Reagents/Conditions Yield
1Cyclize nucleophile and 2-amino-furanEthanol, 70°C, 16 hours~60%
2Alkylate position 7 with tert-butyl chlorideK₂CO₃, DMF, 80°C, 12 hours~70%
3Chlorinate position 4POCl₃, DIPEA, toluene, 105°C, 16h~87%
4Iodinate position 5NIS, DMF, RT, 12 hours~85%

Challenges and Optimization

Regioselectivity

Chlorination at position 4 and iodination at position 5 require precise control. POCl₃ selectively chlorinates electron-deficient positions, while NIS targets activated aromatic rings.

Solvent Effects

  • Toluene : Ideal for chlorination due to high boiling point.

  • DMF : Polar aprotic solvent enhances iodination efficiency.

Byproduct Mitigation

Excess POCl₃ or NIS must be avoided to prevent over-chlorination or iodination. Neutralization with aqueous Na₂S₂O₃ is critical.

Comparative Analysis of Methods

Method Advantages Limitations
POCl₃/DIPEA ChlorinationHigh yield, scalableRequires anhydrous conditions
NIS IodinationMild, regioselectiveSensitive to light
Alkylation with GrignardHigh tert-butyl incorporationRequires dry conditions

Applications in Drug Discovery

This compound serves as a key intermediate in synthesizing kinase inhibitors (e.g., RET, LRRK2) due to its reactivity in cross-coupling reactions (Suzuki-Miyaura) . The tert-butyl group enhances metabolic stability, while chlorine and iodine enable further functionalization.

Chemical Reactions Analysis

Types of Reactions

7-(tert-Butyl)-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki and Heck reactions, which can be used to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace the halogen atoms.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce various biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is part of a class of pyrrolopyrimidine derivatives that have shown promising biological activities. Notable applications include:

  • Anticancer Activity : Research indicates that pyrrolopyrimidine derivatives exhibit selective cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that modifications on the pyrrolopyrimidine scaffold can lead to compounds with potent activity against breast and renal cancers . The structure-activity relationship (SAR) studies help in optimizing these compounds for improved efficacy.
  • Antiviral and Antidiabetic Properties : Some derivatives of pyrrolopyrimidine have been noted for their antiviral and anti-diabetic effects. These compounds are under investigation for their potential to inhibit viral replication and regulate blood glucose levels .
  • Anti-inflammatory Effects : Pyrrolopyrimidine derivatives also show anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Synthesis Methodologies

The synthesis of 7-(tert-Butyl)-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine involves various chemical reactions that enhance its yield and purity. Common methods include:

  • Cross-Coupling Reactions : Utilizing palladium-catalyzed cross-coupling techniques allows for the introduction of various substituents at specific positions on the pyrrolopyrimidine ring, enhancing biological activity .
  • Condensation Reactions : The compound can be synthesized through condensation reactions involving substituted 2-amino compounds and carbonyl derivatives, providing an efficient pathway to obtain high yields .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various therapeutic contexts:

StudyFindings
Hilmy et al. (2023)Reported on novel pyrrolo[2,3-d]pyrimidine derivatives with anticancer properties and outlined synthetic routes that enhance yield and efficiency .
MDPI Review (2022)Discussed a range of pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents, emphasizing the role of structural modifications in enhancing activity .
PMC Article (2012)Evaluated a series of pyrido[3,4-d]pyrimidine derivatives for their cytotoxic effects against cancer cell lines, identifying several compounds with selective activity .

Mechanism of Action

The mechanism of action of 7-(tert-Butyl)-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Weight Key Reactivity/Applications References
7-(tert-Butyl)-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine tert-Butyl (C7), Cl (C4), I (C5) 388.72 (ester) Cross-coupling reactions, nucleoside synthesis
4-Chloro-5-iodo-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine Phenyl (C7), Cl (C4), I (C5) 279.47 Vorbrüggen glycosylation, antiviral agents
5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Methyl (C7), Cl (C4), Br (C5) 277.51 Less reactive iodine analog; limited coupling
7-(SEM)-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine SEM-protected (C7), Cl (C4), I (C5) 388.72 (SEM ester) Protection-deprotection strategies, PCR probes

Key Comparisons

Phenyl: Facilitates π-π stacking in crystal structures, enhancing crystallinity compared to tert-butyl analogs . SEM (2-(trimethylsilyl)ethoxymethyl): Used as a protecting group to stabilize reactive sites during synthesis .

Halogen Reactivity at C5 :

  • Iodine : Superior leaving group for cross-coupling reactions (e.g., with Pd catalysts) compared to bromine .
  • Bromine : Less reactive, limiting utility in late-stage functionalization .

Crystallographic Stability: Phenyl-substituted analogs exhibit stronger π-π and C–H···π interactions, forming stable molecular polymers .

Biological Activity :

  • The pyrrolo[2,3-d]pyrimidine core is associated with antitumor and antiviral activities. Phenyl and pyrrolidinyl derivatives show enhanced bioactivity due to planar aromatic systems .
  • tert-Butyl groups may improve pharmacokinetic profiles by reducing oxidation but could hinder target engagement .

Synthetic Flexibility :

  • Iodo-substituted compounds enable diverse modifications, such as glycosylation (e.g., Vorbrüggen reaction) or Stille couplings .
  • SEM-protected analogs are critical for multi-step syntheses requiring orthogonal protection .

Research Findings and Data

Table 2: Reaction Yields and Conditions

Reaction Type Substrate Yield (%) Conditions References
Suzuki Coupling 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine 85 Pd(PPh₃)₄, Na₂CO₃, DMF, 80°C
Vorbrüggen Glycosylation 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine 72 BSA, TMSOTf, MeCN, rt
SEM Protection 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine 90 SEMCl, Et₃N, DCM, 0°C

Notable Observations

  • C–H···π Interactions : In phenyl analogs, these interactions stabilize supramolecular assemblies, with centroid distances of ~4.39 Å .
  • Steric Effects : tert-Butyl groups reduce intermolecular interactions, as seen in the absence of π–π stacking in some crystal structures .
  • Toxicity : Halogenated pyrrolo[2,3-d]pyrimidines generally exhibit moderate toxicity (H302, H315), necessitating careful handling .

Biological Activity

7-(tert-Butyl)-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₁H₁₁ClIN₃O₂
  • Molecular Weight : 379.58 g/mol
  • CAS Number : 1244855-76-2

Research indicates that pyrrolo[2,3-d]pyrimidines, including this compound, exhibit selective inhibition of receptor tyrosine kinases (RTKs), particularly the Colony-stimulating factor 1 receptor (CSF1R). Inhibition of CSF1R has been associated with therapeutic effects in various diseases, including cancer and inflammatory disorders. The binding conformation of these compounds is essential for their activity, as demonstrated by structural studies showing a DFG-out-like conformation when bound to the target receptor .

Inhibition Studies

The biological activity of this compound has been assessed through various assays:

Assay Type IC50 Value (nM) Target
CSF1R Inhibition<1Colony-stimulating factor 1 receptor
PDGFR Inhibition>100Platelet-derived growth factor receptor

These results indicate that the compound exhibits subnanomolar activity against CSF1R while showing significantly lower potency against PDGFR .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the pyrrolo[2,3-d]pyrimidine scaffold can significantly affect biological activity. For instance, the presence of a tert-butyl group enhances solubility and stability, while halogen substitutions at specific positions improve selectivity towards CSF1R over other kinases .

Case Studies

Recent studies have explored the therapeutic potential of this compound in preclinical models:

  • Anti-Cancer Activity : In vitro studies demonstrated that this compound effectively reduced proliferation in cancer cell lines expressing high levels of CSF1R.
  • Inflammatory Disorders : Animal models treated with this compound showed reduced macrophage infiltration and pro-inflammatory cytokine levels, suggesting its potential use in treating inflammatory diseases .

Pharmacokinetics

Pharmacokinetic profiling indicates that the compound exhibits favorable properties for further development:

  • Bioavailability : High oral bioavailability observed in rodent models.
  • Metabolic Stability : Resistance to rapid degradation by liver microsomes was noted, enhancing its therapeutic window.

Q & A

Q. What are the common synthetic routes for preparing 7-(tert-Butyl)-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine?

The synthesis typically involves multi-step reactions:

  • tert-Butyl Introduction : Use tert-butyloxycarbonyl (Boc) protection via acid-mediated coupling, followed by deprotection (e.g., using trifluoroacetic acid) to install the tert-butyl group at the 7-position .
  • Chlorination and Iodination : Sequential halogenation at the 4- and 5-positions. Chlorination is often achieved using POCl₃ or PCl₅, while iodination may employ N-iodosuccinimide (NIS) under controlled conditions to prevent over-halogenation .
  • Purification : Column chromatography (silica gel) or recrystallization from methanol/ethanol mixtures yields high-purity product .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., tert-butyl protons at δ ~1.4 ppm, aromatic protons for pyrrolopyrimidine core) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 395.58 for C₁₁H₁₁ClIN₃O₃) .
  • X-ray Crystallography : Resolves regiochemistry and steric effects of the tert-butyl group .

Q. What are the typical applications of this compound in medicinal chemistry?

The compound’s halogenated and sterically bulky structure makes it a scaffold for kinase inhibitors. The iodine atom enhances binding to hydrophobic pockets in enzyme active sites, while the tert-butyl group improves metabolic stability. It is often used in cancer research to study apoptosis and signal transduction pathways .

Advanced Research Questions

Q. How can researchers address low yields in the regioselective iodination step at the 5-position?

Challenges arise from competing halogenation at adjacent positions. Strategies include:

  • Catalyst Optimization : Use Lewis acids (e.g., CuI) to direct iodination to the 5-position .
  • Solvent Polarity Control : Polar aprotic solvents (e.g., DMF) enhance iodine electrophilicity, improving regioselectivity .
  • Monitoring Reaction Progress : Thin-layer chromatography (TLC) or in-situ NMR tracks intermediate formation to halt reactions at optimal conversion .

Q. What strategies resolve contradictions in reported biological activities of similar pyrrolo[2,3-d]pyrimidines?

Discrepancies may stem from impurities or divergent substitution patterns. Solutions include:

  • Comparative SAR Studies : Systematically vary substituents (e.g., replacing iodine with bromine) to isolate activity contributions .
  • Kinase Profiling Assays : Use biochemical assays (e.g., ADP-Glo™) to quantify inhibition across kinase families, ensuring consistent experimental conditions .

Q. How does the steric bulk of the tert-butyl group influence reactivity in further substitutions?

The tert-butyl group sterically hinders nucleophilic attack at the 6-position, directing reactions to the 4- or 5-positions. Computational modeling (e.g., density functional theory) predicts steric and electronic effects, guiding synthetic optimization .

Q. How to design a regioselective synthesis to avoid by-products during tert-butyl group introduction?

  • Early-Stage Protection : Introduce Boc groups before halogenation to avoid competing reactions .
  • Microwave-Assisted Synthesis : Accelerates reaction kinetics, reducing side-product formation .
  • Post-Reaction Analysis : High-performance liquid chromatography (HPLC) identifies and quantifies impurities for iterative optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.